molecular formula C27H27N7O B12463727 1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide

1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide

Cat. No.: B12463727
M. Wt: 465.5 g/mol
InChI Key: YRTVNZUWJARNEI-UHFFFAOYSA-N
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Description

1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a prolinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from 0°C to room temperature. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(diphenylamino)benzene: A triazine derivative with similar structural features.

    N,N,N′,N′-tetraphenyl-1,4-phenylenediamine: Another triazine-based compound with different substituents.

Uniqueness

1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide is unique due to its specific combination of phenylamino and prolinamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N7O

Molecular Weight

465.5 g/mol

IUPAC Name

1-(4,6-dianilino-1,3,5-triazin-2-yl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H27N7O/c1-19-14-16-22(17-15-19)28-24(35)23-13-8-18-34(23)27-32-25(29-20-9-4-2-5-10-20)31-26(33-27)30-21-11-6-3-7-12-21/h2-7,9-12,14-17,23H,8,13,18H2,1H3,(H,28,35)(H2,29,30,31,32,33)

InChI Key

YRTVNZUWJARNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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